1,1,2,3,3-Pentafluoropropene

Overview

Description

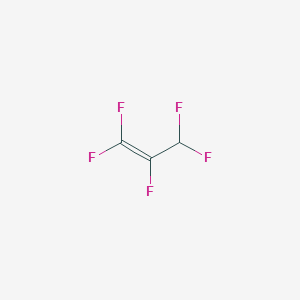

1,1,2,3,3-Pentafluoropropene (CAS: 433-66-9; molecular formula: C₃HF₅; molecular weight: 132.03 g/mol) is a fluorinated olefin characterized by five fluorine substituents on a three-carbon chain. Its structure includes a terminal double bond (C=C) at the 1,2-position, with fluorine atoms distributed asymmetrically at the 1,2,3,3-positions.

Key applications include:

Preparation Methods

Dehydrofluorination of Hexafluoropropane Derivatives

The most extensively documented route involves the dehydrofluorination (DHF) of 1,1,2,3,3,3-hexafluoropropane (HFC-236ea). This method leverages the elimination of hydrogen fluoride (HF) to form the unsaturated pentafluoropropene.

Reaction Mechanism and Catalysts

The reaction proceeds via a base-catalyzed β-elimination mechanism. Potassium hydroxide (KOH) or sodium hydroxide (NaOH) in alcoholic solvents facilitates the removal of HF from HFC-236ea at temperatures between 80°C and 120°C. Gas-phase DHF using metal fluoride catalysts (e.g., Cr₂O₃/AlF₃) achieves higher selectivity (>90%) by minimizing oligomerization side reactions.

Industrial-Scale Optimization

Batch reactors with reflux systems are employed to recover unreacted HFC-236ea, while continuous flow systems enhance throughput. A 2015 patent (US20160046546A1) reports yields of 85–92% using a Cr₂O₃ catalyst at 200°C and 1 atm. Challenges include HF corrosion, necessitating Hastelloy or nickel-based reactor materials.

Catalytic Hydrogenation-Dehydrofluorination Sequences

A multi-step process developed by Mexichem Fluor involves sequential hydrogenation and DHF reactions to improve purity.

Stepwise Synthesis

- Hydrogenation of 1,1,2,3,3,3-Hexafluoropropene (HFO-1216):

Palladium on carbon (Pd/C) catalyzes the addition of H₂ to HFO-1216, yielding HFC-236ea at 50–80°C and 5–10 bar. - Dehydrofluorination to 1,2,3,3,3-Pentafluoropropene (HFO-1225ye):

HFC-236ea is treated with aqueous KOH at 90°C, producing HFO-1225ye with 88% conversion.

Isomer Separation

The E/Z isomer mixture is resolved via fractional distillation, with the E-isomer predominating (75:25 E:Z ratio).

Chlorofluorocarbon Precursor Routes

Older patents describe the hydrogenolysis of chlorinated precursors. For example, 2,2-dichloro-1,1,1,3,3,3-hexafluoropropane reacts with H₂ over palladium catalysts to yield 1,1,1,3,3-pentafluoropropane, which undergoes DHF to form the target compound.

Reaction Conditions

Azeotropic Distillation for Purification

Post-synthesis purification often employs azeotropic distillation. US7803975B2 details azeotrope-like compositions with 1,1,1,2-tetrafluoropropene (HFO-1234yf) or the Z-isomer of 1,1,1,2,3-pentafluoropropene (HFO-1225yeZ).

Boiling Point Data

| Composition | Boiling Point (°C at 14.5 psia) |

|---|---|

| HFO-1225yc + HFO-1234yf | -29 to -27.5 |

| HFO-1225yc + HFO-1225yeZ | -19.2 to -19.0 |

This method achieves ≥99% purity, critical for refrigerant applications.

Continuous Flow Synthesis

Modern approaches favor continuous flow reactors to enhance efficiency. A 2023 study (IL-145780-A0) describes a tubular reactor system where HFC-236ea and KOH solution are co-fed at 100°C, achieving 94% conversion with residence times <30 seconds.

Advantages Over Batch Systems

- Reduced side reactions (e.g., polymerization)

- Scalability to multi-ton production

- Real-time monitoring via inline IR spectroscopy

Comparative Analysis of Methods

Table 1 summarizes key parameters across synthesis routes:

| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|

| DHF of HFC-236ea | 85–92 | 95–99 | High | 12–18 |

| Hydrogenation-DHF sequence | 88–90 | 98–99.5 | Moderate | 20–25 |

| Chlorofluorocarbon route | 70–78 | 85–90 | Low | 30–35 |

| Continuous flow | 94 | 99+ | High | 15–20 |

Chemical Reactions Analysis

1,1,2,3,3-Pentafluoropropene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form products such as tetrafluoropropionaldehyde and trifluoropyruvaldehyde.

Reduction: The compound can be reduced using hydrogen in the presence of a hydrogenation catalyst.

Substitution: It can undergo substitution reactions with strong bases, releasing toxic gases.

Scientific Research Applications

1,1,2,3,3-Pentafluoropropene has several scientific research applications:

Chemistry: It is used as a monomer in the synthesis of fluorinated polymers. Its unique properties make it a valuable building block for generating molecules of higher value.

Biology and Medicine: The compound is under investigation for its potential use in clinical applications, such as a vapocoolant spray for numbing small boils before incision and drainage.

Mechanism of Action

The mechanism of action of 1,1,2,3,3-Pentafluoropropene involves its interaction with various molecular targets and pathways. For example, its reaction with rhodium(I) complexes involves C-F and C-H bond activation steps . The compound’s reactivity is influenced by the nature of the anionic ligand, which plays a crucial role in the activation step .

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 1,1,2,3,3-pentafluoropropene with structurally analogous fluoropropenes and fluoropropanes:

Structural Insights :

- Isomerism : The position of the double bond and fluorine substitution significantly impacts reactivity. For example, 1,1,3,3,3-pentafluoropropene (HFO-1225zc) has a double bond at the 1,3-position, making it less reactive in nucleophilic additions compared to this compound .

- Thermodynamic Stability : Saturated derivatives like HFC-245fa exhibit higher boiling points and GWPs due to reduced atmospheric degradation rates .

C–F Bond Activation

- This compound: Demonstrates selective C–F bond cleavage at the trans position (relative to silicon) when reacted with organolithium reagents (e.g., nBuLi), enabling tailored fluorocarbon modifications for drug delivery systems .

- 1,1,3,3,3-Pentafluoropropene : Forms stable rhodium complexes (e.g., [Rh(F)(CF₃CHCF₂)(PEt₃)₂]) under mild conditions, highlighting its utility in catalytic fluorination reactions .

Polymerization Behavior

- HFO-1225yc: Limited homopolymerization due to steric hindrance from fluorine substituents. However, copolymerization with VDF yields materials with enhanced thermal stability (decomposition >300°C) .

- HFO-1225zc : Fails to homopolymerize but forms copolymers with chlorotrifluoroethylene (CTFE), exhibiting low dielectric constants for insulation applications .

Biological Activity

1,1,2,3,3-Pentafluoropropene (PFP) is a fluorinated compound with the chemical formula C3F5H. It is notable for its use in various industrial applications, particularly as a refrigerant and in the production of fluorinated polymers. Understanding its biological activity is crucial for assessing its environmental impact and potential health risks.

- Molecular Formula : C3F5H

- Molecular Weight : 138.03 g/mol

- CAS Number : 433-66-9

PFP is characterized by its high volatility and low solubility in water, which influences its biological interactions and environmental behavior.

Toxicological Studies

Research indicates that PFP exhibits low acute toxicity in various animal models. A study conducted on male and female mice assessed the metabolic pathways of PFP, revealing that it is primarily metabolized in the liver with metabolites excreted via bile rather than being translocated to the kidneys . This suggests a relatively low risk of renal toxicity.

Physiologically Based Pharmacokinetic (PBPK) Modeling

The uptake and disposition of PFP can be modeled using PBPK approaches. Key findings include:

- Blood-Air Partition Coefficient : The lambda values for PFP indicate its low solubility in blood and other biological fluids. For example, lambda values measured were approximately 0.62 for blood-air interactions .

- Tissue Distribution : Due to its high volatility and low solubility, PFP is expected to have limited accumulation in tissues, reducing potential long-term toxic effects.

Case Studies

- Metabolism in Mice :

- Environmental Impact :

Comparative Biological Activity

In comparison to other fluorinated compounds such as HFC-134a and HFC-245fa, PFP shows distinct metabolic pathways and biological interactions. Table 1 summarizes key biological activity metrics across several fluorinated compounds:

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 1,1,2,3,3-pentafluoropropene, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via gas-phase catalytic fluorination. For example, reacting 1,1,1,3,3-pentafluoropropane (HFC-245fa) with hydrogen chloride over fluorinated Cr/Ni catalysts on alumina at 300–400°C yields this compound . Optimization involves adjusting temperature, catalyst loading (e.g., 10–20 wt% CrO₃), and gas-phase residence time. Reaction progress is monitored via gas chromatography (GC) with flame ionization detection (FID), as demonstrated in industrial-scale syntheses achieving >99% purity .

Q. How can azeotropic behavior be exploited to purify this compound from reaction mixtures?

- Methodology : Azeotropic distillation using binary mixtures (e.g., with water or alcohols) separates the compound from isomers or byproducts. For instance, azeotropes formed at specific pressure-temperature conditions (e.g., 0.5–1.5 bar, 30–50°C) allow selective condensation. Phase diagrams and vapor-liquid equilibrium data are critical for designing distillation columns .

Q. Which analytical techniques are suitable for assessing purity and structural confirmation?

- Methodology : Use GC-MS for quantitative analysis of organic impurities (detection limit: 0.01% area) and ¹⁹F NMR for structural elucidation. Boiling point (1–2°C) and density (1.335 g/cm³) are validated via differential scanning calorimetry (DSC) and pycnometry, respectively. Discrepancies in reported data require cross-validation using multiple techniques (e.g., GC retention indices vs. reference standards) .

Advanced Research Questions

Q. How can catalytic efficiency in gas-phase fluorination be systematically evaluated?

- Methodology : Compare turnover frequencies (TOF) for CrO₃ vs. Cr/Ni catalysts under identical conditions. For example, Cr/Ni on fluoride-alumina achieves 85% conversion at 350°C vs. 60% for CrO₃ alone . Mechanistic studies involve in situ FTIR to monitor intermediate adsorption/desorption and X-ray photoelectron spectroscopy (XPS) to assess catalyst surface fluorination.

Q. What are the environmental degradation pathways and global warming potential (GWP) of this compound?

- Methodology : Determine atmospheric lifetime via OH radical reaction kinetics (smog chamber studies) and calculate GWP using IPCC formulae. The compound’s unsaturated structure suggests rapid tropospheric degradation (lifetime <10 days), yielding trifluoroacetic acid as a primary byproduct. Compare with analogues like HFO-1234yf (GWP <1) using computational models (e.g., Gaussian for transition state analysis) .

Q. How are stereoisomers resolved during synthesis, and what challenges arise in isolating the desired isomer?

- Methodology : Z/E isomer separation requires high-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., β-cyclodextrin). For gas-phase mixtures, fractional crystallization at -80°C or selective adsorption on molecular sieves (e.g., 3Å pores) is effective. Kinetic studies using time-resolved GC-MS track isomerization rates under thermal stress .

Q. How can discrepancies in thermodynamic data (e.g., vapor pressure, enthalpy of formation) be resolved experimentally?

- Methodology : Use static vapor pressure apparatus (e.g., ebulliometry) for precise measurements across 0–50°C. Compare results with predictive models (e.g., UNIFAC). For conflicting enthalpy data, bomb calorimetry under inert atmosphere provides direct validation. Collaborative inter-laboratory studies reduce systematic errors .

Properties

IUPAC Name |

1,1,2,3,3-pentafluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF5/c4-1(2(5)6)3(7)8/h2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDMMKOCNFSTXRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=C(F)F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.